molecular formula C9H12BNO3 B13345405 2-(Ethylcarbamoyl)benzeneboronic acid

2-(Ethylcarbamoyl)benzeneboronic acid

Cat. No.: B13345405
M. Wt: 193.01 g/mol
InChI Key: GKHFYKDJTNJQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylcarbamoyl)benzeneboronic acid (CAS 874459-86-6) is a high-purity organoboron reagent specifically designed for research applications. With a molecular formula of C9H12BNO3 and a molecular weight of 193.01 g/mol, this compound is a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . The structure of this molecule integrates a boronic acid functional group, which is pivotal for Suzuki-Miyaura cross-coupling, with an ethylcarbamoyl substituent on the aromatic ring . This combination makes it a versatile precursor for the synthesis of complex biaryl structures and functionalized materials. Its primary research value lies in its application for introducing the 2-(ethylcarbamoyl)phenyl moiety into more complex molecules, facilitating the exploration of new chemical space in areas such as pharmaceutical development, materials science, and ligand design. The compound is offered with a guaranteed purity of 95% and should be stored properly to ensure stability . Safety Information: This product is intended for research purposes only and is not for human or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) for detailed handling and hazard information. Specifications: • CAS Number: 874459-86-6 • Molecular Formula: C9H12BNO3 • Molecular Weight: 193.01 g/mol • Purity: ≥95%

Properties

Molecular Formula

C9H12BNO3

Molecular Weight

193.01 g/mol

IUPAC Name

[2-(ethylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C9H12BNO3/c1-2-11-9(12)7-5-3-4-6-8(7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)

InChI Key

GKHFYKDJTNJQKR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C(=O)NCC)(O)O

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for 2 Ethylcarbamoyl Benzeneboronic Acid

Established Synthetic Routes for Benzeneboronic Acid Scaffolds

The introduction of a boronic acid group onto a benzene (B151609) ring is a cornerstone of modern organic synthesis, primarily due to the versatility of these compounds in cross-coupling reactions. Several robust methods have been developed for this transformation.

Miyaura Borylation and Related Palladium-Catalyzed Boronations

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for forming carbon-boron bonds. The Miyaura borylation reaction, in particular, is a widely used technique for the synthesis of arylboronic esters from aryl halides or triflates. wikipedia.orgorganic-chemistry.org The reaction typically involves the coupling of an aryl electrophile with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. mdpi.com

The general catalytic cycle for the Miyaura borylation of an aryl halide (Ar-X) proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) intermediate.

Transmetalation: A boronate ligand from the diboron reagent displaces the halide on the palladium center, regenerating the halide anion and forming a boryl-palladium species.

Reductive Elimination: The aryl and boryl groups are eliminated from the palladium complex, forming the desired arylboronic ester (Ar-Bpin) and regenerating the Pd(0) catalyst.

A variety of palladium catalysts and ligands can be employed to optimize the reaction for different substrates. Common systems include PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) and Pd(OAc)₂ with phosphine (B1218219) ligands. The choice of base, such as potassium acetate (B1210297) (KOAc), is also crucial for the efficiency of the transmetalation step.

Catalyst/Ligand SystemBoron SourceBaseTypical SubstratesReference
PdCl₂(dppf)B₂pin₂KOAcAryl/Vinyl Halides wikipedia.org
Pd(OAc)₂ / XPhosB₂pin₂K₃PO₄Aryl Chlorides organic-chemistry.org
[Ir(COD)(Phen)Cl]B₂pin₂-Aromatics (C-H Borylation) organic-chemistry.org

This table provides examples of catalyst systems for borylation reactions.

An alternative and increasingly popular approach is the direct C-H borylation of arenes, often catalyzed by iridium complexes. organic-chemistry.org For substrates with appropriate directing groups, this method can offer high regioselectivity and atom economy by avoiding the pre-functionalization required for traditional cross-coupling. researchgate.netrsc.org

Grignard and Organolithium Approaches to Arylboronic Acids

Classic organometallic chemistry provides reliable routes to arylboronic acids through the borylation of Grignard or organolithium reagents. masterorganicchemistry.comlibretexts.org These methods involve a two-step sequence: formation of the organometallic intermediate followed by electrophilic trapping with a boron electrophile. georganics.sk

Formation of the Organometallic Reagent: An aryl halide (typically a bromide or iodide) is treated with magnesium metal to form an aryl Grignard reagent (Ar-MgX) or with an organolithium reagent (like n-butyllithium) via lithium-halogen exchange to form an aryllithium species (Ar-Li). masterorganicchemistry.com

Borylation and Hydrolysis: The highly nucleophilic organometallic compound is then reacted at low temperatures with a trialkyl borate (B1201080), such as trimethyl borate B(OMe)₃ or triisopropyl borate B(O-iPr)₃. organic-chemistry.orgacs.org This forms a boronate ester intermediate, which is subsequently hydrolyzed under acidic conditions to yield the final arylboronic acid (Ar-B(OH)₂). mdpi.comgeorganics.sk

Organometallic ReagentBoron ElectrophileKey ConditionsProduct after HydrolysisReference
Phenylmagnesium bromideTrimethyl borateLow temperature (e.g., -78 °C to 0 °C)Phenylboronic acid georganics.sk
PhenyllithiumTriisopropyl borateLow temperature, inert atmospherePhenylboronic acid organic-chemistry.org

This table summarizes conditions for organometallic routes to arylboronic acids.

While effective, these methods are sensitive to moisture and incompatible with many functional groups (e.g., alcohols, amides, carboxylic acids) that are acidic enough to quench the highly basic organometallic reagents. libretexts.org This limitation often necessitates the use of protecting groups or dictates the order of synthetic steps.

Synthesis of the Ethylcarbamoyl Moiety and its Integration into the Benzene Ring

The construction of the N-ethylcarbamoyl group and its regioselective placement on the benzene ring relative to the boronic acid are critical challenges in the synthesis of the target molecule.

Amide Bond Formation Strategies for the Carbamoyl (B1232498) Group

The formation of an amide bond is one of the most fundamental transformations in organic chemistry. numberanalytics.com The synthesis of the N-ethylcarbamoyl group (-CONHCH₂CH₃) is typically achieved by coupling a carboxylic acid derivative with ethylamine (B1201723). There are several standard strategies:

From Acyl Chlorides: The most straightforward method involves converting a benzoic acid derivative to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride then readily reacts with ethylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct.

Using Coupling Reagents: A milder and more common approach in modern synthesis is the direct coupling of a carboxylic acid and an amine using a dehydrating agent or coupling reagent. researchgate.net These reagents activate the carboxylic acid in situ to facilitate nucleophilic attack by the amine. Widely used coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU). nih.govresearchgate.net Boronic acid catalysts have also been reported to facilitate direct amidation under certain conditions. numberanalytics.com

Positional Isomer Control in Benzene Ring Functionalization

Achieving the correct 1,2- (or ortho) substitution pattern for the ethylcarbamoyl and boronic acid groups is paramount. The synthetic strategy must address this regiochemical challenge, which is generally more difficult than achieving meta or para substitution. tsinghua.edu.cn

Two primary strategies can be envisioned:

Starting with a Pre-functionalized Ortho-Substituted Ring: A common and reliable approach is to begin with a commercially available ortho-disubstituted benzene derivative. For example, a synthetic sequence could start from 2-bromobenzoic acid. The carboxylic acid can be converted to the N-ethyl amide using the methods described above. The resulting N-ethyl-2-bromobenzamide then serves as a precursor for the introduction of the boronic acid group via Miyaura borylation or a lithium-halogen exchange followed by borylation. This strategy fixes the regiochemistry from the outset.

Directed Ortho-Functionalization: An alternative, more convergent strategy involves using one functional group to direct the introduction of the second group to the ortho position. The amide functionality of an N-ethylbenzamide can act as a directing group in certain C-H activation reactions. nih.gov

Directed Ortho-Metalation (DoM): Treatment of N-substituted benzamides with a strong base like sec-butyllithium (B1581126) can selectively deprotonate the ortho C-H bond due to coordination with the amide's carbonyl oxygen. The resulting aryllithium species can then be trapped with a boron electrophile.

Transition Metal-Catalyzed C-H Borylation: Iridium or rhodium catalysts can facilitate the direct borylation of C-H bonds. researchgate.net The amide group can serve as an effective directing group, guiding the catalyst to selectively borylate the ortho position, providing a highly atom-economical route to the desired product. rsc.org

Protective Group Strategies for the Boronic Acid Functionality During Synthesis

Boronic acids are susceptible to various reactions, including dehydration to form boroxines (trimeric anhydrides) and protodeboronation under certain conditions. acs.org In a multi-step synthesis, it is often necessary to protect the boronic acid functionality, typically as a boronate ester. chem-station.comresearchgate.net

The most common protecting group is the pinacol (B44631) ester , formed by reacting the boronic acid with pinacol. Pinacol boronates are significantly more stable to purification techniques like column chromatography and are less prone to dehydration than free boronic acids. researchgate.net Conveniently, Miyaura borylation reactions directly yield pinacol esters. wikipedia.org

For more demanding synthetic steps requiring orthogonality, other protecting groups have been developed. acs.orggoogle.com These groups offer different stabilities and deprotection conditions, allowing for more complex synthetic designs.

Protecting GroupStructureStabilityDeprotection ConditionsReference
Pinacol Cyclic diol esterModerately stable, sufficient for chromatographyAcidic or basic hydrolysis, or oxidative cleavage (e.g., NaIO₄) chem-station.comresearchgate.net
MIDA (N-methyliminodiacetic acid)Tricyclic boronateStable to strong acid, anhydrous conditions, many reagentsMild aqueous base (e.g., NaHCO₃) acs.orgacs.org
DAN (1,8-diaminonaphthalene)N-B-N heterocycleVery stable, including to conditions that cleave other boronatesMild aqueous acid acs.orgacs.org

This table outlines common protecting groups for boronic acids and their properties.

The choice of protecting group depends on the planned synthetic route. For a route where borylation is the final step, protection may not be necessary. However, if the 2-(ethylcarbamoyl)phenylboronic acid scaffold is to be elaborated further, a robust protecting group like MIDA or DAN might be essential to ensure the integrity of the boronic acid moiety. acs.orggoogle.com

Formation and Deprotection of Boronic Esters

The synthesis of functionalized phenylboronic acids like 2-(Ethylcarbamoyl)benzeneboronic acid often necessitates the temporary protection of the boronic acid moiety. This is crucial to prevent undesirable side reactions during subsequent synthetic steps, such as amidation or other functional group manipulations. Boronic esters, formed by the reaction of the boronic acid with a diol, serve as robust protecting groups.

Among the most commonly used diols for this purpose is pinacol (2,3-dimethyl-2,3-butanediol), which forms a stable pinacolyl boronate ester. chem-station.comresearchgate.net These esters are generally stable enough to withstand various reaction conditions, including chromatography. chem-station.com The formation is typically achieved by reacting the boronic acid with pinacol in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion.

Common Deprotection Strategies for Boronate Esters:

Deprotection MethodReagents & ConditionsNotes
Acidic Hydrolysis Aqueous acid (e.g., HCl)A straightforward method, though it can sometimes require heating. chem-station.com
Transesterification Diethanolamine followed by mild acid hydrolysisA two-step process that proceeds under mild conditions. nih.gov However, this method may be less effective for some ortho-substituted phenylboronic acids. reddit.com
Fluoride-Mediated Potassium hydrogen difluoride (KHF₂) followed by aqueous workup or acidForms an intermediate trifluoroborate salt which is then hydrolyzed to the boronic acid. nih.gov
Oxidative Cleavage Sodium periodate (B1199274) (NaIO₄)A mild option, but the oxidant can interfere with other functional groups if present. nih.gov

For a molecule like this compound, a mild deprotection method such as transesterification or the use of fluoride (B91410) intermediates would be preferable to avoid potential hydrolysis of the ethylamide group. nih.govnih.gov

Sequential Functionalization Approaches to this compound

The synthesis of the target molecule can be strategically designed through sequential reactions that build the final structure from simpler, functionalized precursors. Two primary pathways involve reductive amination and the use of acyl chloride intermediates.

Reductive Amination Pathways

Reductive amination is a powerful method for forming carbon-nitrogen bonds. masterorganicchemistry.com In the context of synthesizing this compound, this pathway would logically start from 2-formylphenylboronic acid.

The process involves two key steps:

Imine Formation: 2-Formylphenylboronic acid reacts with ethylamine to form an intermediate imine (a Schiff base).

Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to yield the secondary amine product.

This entire process is typically performed in a single pot. organic-chemistry.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) being particularly effective due to their mild nature and selectivity for reducing the protonated imine in the presence of the initial aldehyde. masterorganicchemistry.com

Research on the reactivity of 2-formylphenylboronic acid with amines has shown this to be a viable strategy for producing ortho-aminomethyl phenylboronic acid derivatives. researchgate.netnih.gov The boronic acid group is generally stable under these reductive amination conditions, although careful selection of reagents and conditions is necessary to prevent side reactions like deboronation. researchgate.net

Acyl Chloride Intermediates and Amidation Reactions

An alternative and highly convergent route involves the formation of an amide bond between a carboxylic acid precursor and ethylamine. This pathway typically starts with 2-carboxyphenylboronic acid.

The direct amidation of a carboxylic acid and an amine is thermodynamically unfavorable and often requires harsh conditions or a coupling agent. A classic and effective approach is to first activate the carboxylic acid by converting it into a more reactive derivative, such as an acyl chloride.

The synthetic sequence is as follows:

Protection (Optional but Recommended): The boronic acid group of 2-carboxyphenylboronic acid is first protected, for example, as a MIDA (N-methyliminodiacetic acid) ester. This protection prevents the boronic acid from interfering with the subsequent reactions. researchgate.net

Acyl Chloride Formation: The protected carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride.

Amidation: The acyl chloride intermediate is then reacted with ethylamine. This is a highly favorable reaction that proceeds under mild conditions to form the desired amide bond.

Deprotection: The protecting group on the boron atom is removed to yield the final product, this compound.

Convenient one-step amidation of carboxyphenylboronic acids without coupling reagents has been reported, although this may require specific conditions and is substrate-dependent. researchgate.net

Modern Synthetic Innovations and Optimization

Advances in synthetic chemistry offer new tools for optimizing the synthesis of complex molecules like this compound, focusing on improving efficiency and selectivity.

Catalytic Systems for Enhanced Yields and Selectivity

Modern catalysis can be applied to key steps in the synthesis. While the target molecule itself is a boronic acid, other boronic acids can serve as powerful catalysts for the crucial amidation step. Arylboronic acids bearing electron-withdrawing groups, such as (3,4,5-trifluorophenyl)boronic acid, have been shown to be highly efficient catalysts for the direct formation of amides from carboxylic acids and amines, proceeding via the removal of water. orgsyn.org

Example of Catalytic Direct Amidation:

ReactantsCatalystConditionsProduct
2-Carboxyphenylboronic acid + EthylamineArylboronic acid (e.g., (3,4,5-trifluorophenyl)boronic acid)Toluene, reflux (with water removal)This compound

This catalytic approach avoids the need for stoichiometric activating agents and the formation of reactive acyl chloride intermediates, representing a greener and more atom-economical pathway. catalyticamidation.info Mechanistic studies suggest that these reactions may proceed through dimeric B-X-B motifs that activate the carboxylic acid while delivering the amine. nih.govrsc.org

Retrosynthetic Analysis in the Context of this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical bond disconnections.

For this compound, two primary disconnections guide the synthetic strategy:

C-N Amide Bond Disconnection: This is the most logical disconnection. It breaks the amide bond, leading to two synthons: a 2-carboxyphenylboronic acid synthon (or its activated equivalent, like an acyl chloride) and an ethylamine synthon. This suggests a synthesis based on amidation.

C-N Benzyl-type Bond Disconnection: This disconnection, relevant to the reductive amination pathway, breaks the bond between the phenyl ring and the aminomethyl carbon. This leads to a 2-formylphenylboronic acid synthon and an ethylamine synthon.

These two approaches lead back to key precursors, which themselves can be synthesized from common starting materials. For instance, both 2-formylphenylboronic acid and 2-carboxyphenylboronic acid can be prepared from 2-bromobenzaldehyde (B122850) or 2-bromobenzoic acid, respectively, via lithium-halogen exchange or Grignard formation followed by reaction with a trialkyl borate and subsequent hydrolysis. google.comgeorganics.sk

This analysis confirms that the sequential functionalization approaches discussed are strategically sound methods for constructing the target molecule.

Application of Artificial Intelligence and Machine Learning in Synthetic Route Prediction

One common approach utilized by these systems is template-based retrosynthesis. This involves matching the target molecule to a predefined set of reaction templates extracted from known chemical transformations. acs.org The AI would search for templates that could form the amide or install the boronic acid group. Alternatively, template-free methods can generate novel reaction steps by learning the underlying rules of chemical reactivity, offering the potential for more innovative synthetic routes. mdpi.com

The process of an AI predicting a synthetic route for this compound can be conceptualized in the following steps:

Target Molecule Input : The structure of this compound is provided to the AI model.

Retrosynthetic Analysis : The AI algorithm analyzes the molecule and proposes potential disconnections. For instance, it might suggest a disconnection of the C-N bond in the ethylcarbamoyl group or the C-B bond of the boronic acid.

Precursor Identification : Based on the disconnections, the model identifies potential starting materials. A C-N disconnection could suggest 2-carboxybenzeneboronic acid and ethylamine as precursors. A C-B disconnection might point towards 2-ethylcarbamoyl-bromobenzene.

Route Ranking and Scoring : The AI evaluates and ranks the proposed synthetic routes based on various metrics. These can include the predicted reaction yield, the cost and availability of starting materials, the number of synthetic steps, and potential for side reactions. nih.gov

Condition Recommendation : Advanced AI tools can also suggest optimal reaction conditions, such as solvents, catalysts, and temperature, by learning from similar transformations in their database. nih.gov

Route Predicted Precursors Key Transformation Predicted Confidence Score Number of Steps
1 2-Carboxybenzeneboronic acid, EthylamineAmide formation95%1
2 2-Bromobenzamide, Bis(pinacolato)diboronMiyaura borylation88%2 (including amide formation)

This table is interactive. Click on a route for more details (Note: functionality is illustrative).

Furthermore, machine learning models can be trained to predict the success of specific reactions under various conditions. chemrxiv.org For instance, a model could be developed to predict the yield of the amidation reaction between 2-carboxybenzeneboronic acid and ethylamine with different coupling reagents. This predictive capability allows for the in silico optimization of the synthetic route before any laboratory experiments are conducted, saving time and resources.

The integration of AI and machine learning in synthetic chemistry is a rapidly evolving field. engineering.org.cn While these tools are powerful for generating hypotheses and exploring a wide range of synthetic possibilities, the predicted routes still require validation by experienced chemists and experimental verification. nih.gov The synergy between computational prediction and human expertise is crucial for the successful and efficient synthesis of target molecules like this compound.

Chemical Reactivity, Derivatization, and Mechanistic Investigations of 2 Ethylcarbamoyl Benzeneboronic Acid

Reactivity of the Boronic Acid Group

The reactivity of 2-(ethylcarbamoyl)benzeneboronic acid is dominated by the chemistry of its boronic acid functional group. This Lewis acidic moiety is capable of a variety of transformations, making it a versatile handle in organic synthesis and materials science. Its reactivity is influenced by the electronic and steric effects of the ortho-ethylcarbamoyl substituent.

A hallmark of boronic acids is their ability to form reversible covalent bonds with diols and other nucleophiles. acs.orgnih.govbath.ac.uk This reactivity is central to their use in sensors, self-healing materials, and bioconjugation. researchgate.netmanchester.ac.uk

The reaction with 1,2- or 1,3-diols in aqueous media leads to the formation of cyclic boronate esters, which are typically five- or six-membered rings. acs.orgnih.gov This condensation reaction is generally reversible, with the position of the equilibrium being dependent on factors such as pH, the concentration of the diol, and the inherent acidity of the boronic acid. acs.orgresearchgate.net The formation of the boronate ester increases the acidity of the boron center. nih.govbath.ac.uk

Diol ReactantProductRing SizeEquilibrium Constant (K)Conditions
Ethylene Glycol2-phenyl-1,3,2-dioxaborolane5-memberedLowAqueous solution
Propane-1,2-diol4-methyl-2-phenyl-1,3,2-dioxaborolane5-memberedModerateAqueous solution
Catechol2-phenylbenzo[d] researchgate.netnih.govacs.orgdioxaborole5-memberedHighAqueous solution, pH 7.4
Alizarin Red SComplex boronate ester-Very HighAqueous solution, pH 7.4

Note: Equilibrium constants are representative for phenylboronic acid and illustrate general trends. The presence of the ortho-ethylcarbamoyl group can influence these values.

Boronic acids also interact with other Lewis basic nucleophiles, such as fluoride (B91410), cyanide, and hydroxide (B78521) ions, to form tetrahedral boronate complexes. acs.org This interaction is fundamental to many of their applications in catalysis and molecular recognition. The ortho-ethylcarbamoyl group in this compound may engage in intramolecular hydrogen bonding with the boronic acid group, potentially modulating its Lewis acidity and its affinity for external nucleophiles.

In non-aqueous or low-water conditions, boronic acids can undergo a dehydration reaction to form cyclic trimetric anhydrides known as boroxines. acs.orgclockss.orgnih.gov This process involves the condensation of three boronic acid molecules with the elimination of three molecules of water. researchgate.netnih.gov

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The formation of boroxine (B1236090) is a reversible equilibrium. researchgate.netclockss.org The position of this equilibrium is influenced by the solvent, concentration, and temperature. acs.org The removal of water, for instance by azeotropic distillation or the use of drying agents, drives the equilibrium toward the boroxine. nih.gov Conversely, the addition of water hydrolyzes the boroxine back to the boronic acid. clockss.org

Thermodynamic studies on various substituted phenylboronic acids have shown that boroxine formation is an entropically driven process, largely due to the release of water molecules. researchgate.netclockss.orgclockss.org The electronic nature of the substituent on the phenyl ring also plays a crucial role. clockss.org

Substituent (R) on Phenylboronic AcidEquilibrium Constant (K)ΔH (kcal/mol)ΔS (cal/mol·K)
4-OCH₃1.8+5.3+18.9
4-CH₃0.47+4.9+14.6
H0.15+5.2+14.2
4-Cl0.05+5.4+13.3
4-CF₃0.01+6.2+13.5

Data adapted from studies on para-substituted phenylboronic acids in CDCl₃ at 298 K. researchgate.net

Electron-donating groups tend to stabilize the boroxine form and result in a larger equilibrium constant, while electron-withdrawing groups favor the monomeric boronic acid. researchgate.netclockss.org The ethylcarbamoyl group is generally considered to be electron-withdrawing, which would suggest that this compound has a lesser tendency to form its corresponding boroxine compared to unsubstituted phenylboronic acid.

Arylboronic acids can be readily oxidized to the corresponding phenols. This transformation is a synthetically valuable method for introducing a hydroxyl group onto an aromatic ring. nih.gov A common and mild method for this oxidation is the use of basic hydrogen peroxide. wikipedia.orgnih.gov

The generally accepted mechanism involves the nucleophilic attack of a hydroperoxide anion on the boron atom to form a boronate intermediate. nih.gov This is followed by a migratory insertion, where the aryl group moves from the boron to the adjacent oxygen atom, displacing a hydroxide ion. The resulting boronic ester (or borate) is then hydrolyzed under the reaction conditions to yield the phenol (B47542) and boric acid. nih.govresearchgate.net

Other reagents and conditions have been developed for this transformation, including:

N-Oxides: These can rapidly oxidize arylboronic acids and their esters to phenols at room temperature. nih.gov

Copper-catalyzed reactions: Using air as the terminal oxidant, copper catalysts can facilitate the oxidation of boronic esters. whiterose.ac.uk

Photochemical methods: Catalyst-free protocols using UV-A light and atmospheric oxygen have been developed for the hydroxylation of boronic acids. chemistryviews.org

The chemoselectivity of oxidation can be controlled. For instance, under specific biphasic conditions, a boronic acid can be selectively oxidized in the presence of a boronic acid pinacol (B44631) (BPin) ester. nih.govst-andrews.ac.uk This selectivity arises from the preferential formation and phase transfer of the boronic acid's trihydroxyboronate salt into the aqueous phase where oxidation occurs. nih.govst-andrews.ac.uk

Reactions Involving the Ethylcarbamoyl Substituent

The ethylcarbamoyl group (-CONHCH₂CH₃) is a secondary amide, and its reactivity is characteristic of this functional group. The proximity of the boronic acid moiety can potentially influence these reactions through intramolecular catalysis or electronic effects.

Amide bonds are exceptionally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. Consequently, their hydrolysis to a carboxylic acid and an amine requires forcing conditions, such as prolonged heating with strong aqueous acid or base. masterorganicchemistry.comyoutube.com

Acid-catalyzed hydrolysis: This typically involves refluxing the amide in a strong acid like HCl or H₂SO₄. masterorganicchemistry.com The mechanism begins with the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfers, the nitrogen is eliminated as an amine (or its protonated ammonium (B1175870) salt), which is a good leaving group under these conditions. masterorganicchemistry.comyoutube.com

Base-catalyzed hydrolysis: This process requires heating with a strong base like NaOH. It proceeds via nucleophilic addition of a hydroxide ion to the carbonyl carbon. The subsequent elimination of the amide anion () is difficult as it is a very strong base and thus a poor leaving group. masterorganicchemistry.comlibretexts.org The equilibrium is driven forward by the deprotonation of the carboxylic acid product to form a carboxylate salt. libretexts.org

The reverse reaction, amide formation from a carboxylic acid and an amine, is a dehydration or condensation reaction. Boronic acids, including arylboronic acids with electron-withdrawing groups, have been shown to act as effective catalysts for this transformation, facilitating the formation of a mixed anhydride (B1165640) intermediate that activates the carboxylic acid. google.comnih.gov It is plausible that the boronic acid group in this compound could facilitate its own hydrolysis or formation under certain conditions via intramolecular catalysis.

Amides can be reduced to amines using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com This reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), transforming a secondary amide like the ethylcarbamoyl group into a secondary amine. libretexts.org

The mechanism involves the initial nucleophilic addition of a hydride ion to the carbonyl carbon. The oxygen atom is then eliminated as an aluminate leaving group, forming an intermediate iminium ion, which is subsequently reduced by another equivalent of hydride to yield the final amine product. libretexts.orgchemistrysteps.com

ReagentProduct from Secondary Amide (R-CO-NHR')
LiAlH₄, then H₂OAmine (R-CH₂-NHR')
NaH / ZnI₂Alcohol (R-CH₂-OH)
NaH / ZnCl₂Amine (R-CH₂-NHR')
Iridium catalysts / SilanesFunctionalized Amines (via iminium ion)

The chemoselective reduction of the amide in the presence of the boronic acid group is a key consideration. Boronic acids are generally stable to many reducing agents, but strong hydrides like LiAlH₄ could potentially react with the acidic protons of the B(OH)₂ group. Careful choice of reagents and reaction conditions would be necessary to achieve the selective reduction of the ethylcarbamoyl substituent. Other methodologies, such as catalytic hydrosilylation using iridium catalysts, can also achieve amide reduction and allow for subsequent functionalization. nih.gov

Cross-Coupling Reactions Utilizing this compound

This compound is anticipated to be a versatile substrate in various metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. This compound would serve as the organoboron partner, transferring its substituted phenyl group to another molecule.

The ortho-ethylcarbamoyl group is expected to influence the reaction through both steric and electronic effects. Sterically, the group might hinder the approach of the palladium catalyst to the boronic acid moiety, potentially requiring more forcing reaction conditions or specialized bulky phosphine (B1218219) ligands to achieve high yields. Electronically, the amide group can engage in intramolecular hydrogen bonding with the boronic acid, which could affect the transmetalation step of the catalytic cycle. A detailed study on the Suzuki-Miyaura reaction of ortho-substituted phenylboronic acids has shown that the nature of the ortho substituent can significantly impact the reaction's regio- and atropselectivity. beilstein-journals.org

Illustrative Data for Suzuki-Miyaura Coupling of a Related Arylboronic Acid

Since specific data for this compound is not available, the following table presents representative data for the Suzuki-Miyaura coupling of a generic arylboronic acid with various aryl halides, illustrating typical reaction conditions and outcomes.

EntryAryl Halide PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
22-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane11088
33-IodopyridinePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9092

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Beyond the Suzuki-Miyaura reaction, this compound could potentially participate in other palladium-catalyzed cross-coupling reactions, although these are less common for boronic acids.

Heck Reaction: While the Heck reaction typically involves the coupling of an unsaturated halide with an alkene, variations exist. However, the use of boronic acids in Heck-type reactions is not standard.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. Boronic acids are not the typical coupling partners in this reaction.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. While boronic acids are not directly used, the synthesis of diaryl amines can be achieved through related methodologies that could potentially involve boronic acid derivatives. snnu.edu.cn

The reactivity of this compound in these other coupling reactions would likely require significant methodological development.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the two substituents.

Boronic Acid Group (-B(OH)₂): This group is generally considered to be a meta-director and deactivating due to its electron-withdrawing nature.

N-Ethylcarbamoyl Group (-CONHCH₂CH₃): The amide group is an ortho, para-director and activating due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring.

The interplay of these two groups would likely lead to a complex mixture of products in electrophilic aromatic substitution reactions. The ortho, para-directing effect of the stronger activating amide group would likely dominate, leading to substitution primarily at the positions ortho and para to the amide. However, the deactivating effect of the boronic acid group would make the ring less reactive than benzene itself. For example, in a nitration reaction, substitution would be expected to occur at the 4- and 6-positions (para and ortho to the amide group, respectively).

Nucleophilic aromatic substitution typically requires the presence of a good leaving group on the aromatic ring and is facilitated by strong electron-withdrawing groups. While this compound itself would not undergo nucleophilic aromatic substitution, its halogenated derivatives could. The electron-withdrawing nature of both the boronic acid and the amide carbonyl group would activate the ring towards nucleophilic attack.

Exploration of Intramolecular Cyclization and Rearrangement Processes

The ortho-disposed functional groups in this compound and its derivatives create opportunities for intramolecular cyclization reactions to form heterocyclic structures. For instance, under certain conditions, the amide nitrogen could potentially interact with the boronic acid moiety, or a derivative thereof, to form a boron-containing heterocycle. Research on related N-allylbenzamides has shown that intramolecular cyclization can be a facile process to generate complex molecular architectures. researchgate.netnih.gov

Rearrangement reactions involving this molecule are also conceivable. For example, under specific conditions, rearrangements involving migration of the ethyl group or transformations of the boronic acid moiety could occur. The Fries rearrangement, for instance, involves the migration of an acyl group of a phenol ester, and analogous rearrangements could be envisioned for derivatives of this compound. beilstein-journals.org

Kinetic and Thermodynamic Studies of Key Reactions

There is a lack of specific kinetic and thermodynamic data for reactions involving this compound in the available literature. However, general principles can be applied to understand the factors that would influence the rates and equilibria of its reactions.

For Suzuki-Miyaura coupling, the rate of reaction would be influenced by factors such as the nature of the palladium catalyst and ligand, the base, the solvent, and the temperature. The ortho-ethylcarbamoyl group would likely have a significant impact on the reaction kinetics due to steric hindrance and potential intramolecular interactions.

Thermodynamic data for a range of monosubstituted phenylboronic acids have been computationally investigated, providing insights into their heats of formation and stability. beilstein-journals.org These studies can serve as a basis for estimating the thermodynamic properties of this compound. The solubility of phenylboronic acid and its esters has been studied, which is a key thermodynamic parameter for reaction optimization. acs.org

Advanced Spectroscopic and Analytical Characterization of 2 Ethylcarbamoyl Benzeneboronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For 2-(Ethylcarbamoyl)benzeneboronic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group, the amide N-H, the aromatic ring, and the boronic acid -OH groups.

The ethyl group protons would appear as a characteristic triplet-quartet pattern. The methyl (CH₃) protons would likely resonate upfield as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, deshielded by the adjacent nitrogen atom, would appear downfield as a quartet. The amide proton (N-H) would typically present as a broad singlet or a triplet if coupled to the adjacent CH₂ group.

The four protons on the benzene (B151609) ring would exhibit complex splitting patterns in the aromatic region of the spectrum due to their distinct chemical environments and spin-spin coupling. The boronic acid protons (-B(OH)₂) often appear as a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and water content, sometimes exchanging with residual water in the solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data in a typical solvent like DMSO-d₆.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
CH₃ (ethyl)~1.1Triplet (t)
CH₂ (ethyl)~3.3Quartet (q)
Aromatic (4H)7.4 - 8.2Multiplet (m)
NH (amide)~8.5Triplet (t) or Broad Singlet
B(OH)₂8.0 - 8.5Broad Singlet (br s)

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The ethyl group would show two signals in the upfield (aliphatic) region of the spectrum. The aromatic region would display six signals, one for each carbon of the benzene ring. The carbon atom attached to the boron (ipso-carbon) often shows a broader and less intense signal. The most downfield signal would correspond to the carbonyl carbon (C=O) of the amide group due to its significant deshielding.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data in a typical solvent like DMSO-d₆.

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃ (ethyl)~15
CH₂ (ethyl)~35
Aromatic C -B~135 (broad)
Aromatic C -H & C -C(O)128 - 140
C =O (amide)~168

Boron-11 (¹¹B) NMR for Boronic Acid Environment

Boron-11 (¹¹B) NMR is a specialized technique highly effective for characterizing boron-containing compounds. unibo.it The chemical shift of the ¹¹B nucleus is very sensitive to the geometry and coordination number of the boron atom. For arylboronic acids like this compound, the boron atom is trigonal planar (sp² hybridized). This environment typically results in a single, often broad, resonance in the ¹¹B NMR spectrum. The expected chemical shift for an arylboronic acid falls within a characteristic range, confirming the presence of the B(OH)₂ group. nsf.govsdsu.edu The interaction with Lewis bases or changes in pH can cause significant shifts, indicating a change to a tetrahedral (sp³ hybridized) boronate species. researchgate.netnih.gov

Table 3: Predicted ¹¹B NMR Chemical Shift for this compound Predicted data relative to a BF₃·OEt₂ standard.

Boron NucleusPredicted Chemical Shift (δ, ppm)
B (OH)₂28 - 32

Fluorine-19 (¹⁹F) NMR for Fluorinated Analogs and Mechanistic Studies

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique used for the analysis of organofluorine compounds. nih.gov For fluorinated analogs of this compound, where one or more hydrogen atoms on the aromatic ring are replaced by fluorine, ¹⁹F NMR would be a primary characterization tool. nih.gov The chemical shifts of the fluorine atoms are highly sensitive to their position on the ring and the electronic nature of the surrounding substituents. mdpi.com This technique is valuable not only for structural confirmation but also for studying interactions, such as the binding of the boronic acid moiety to diols, as the fluorine signal can report on changes in the molecule's electronic environment upon complexation. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₁₂BNO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The observation of the molecular ion peak [M+H]⁺ or other adducts corresponding to the calculated exact mass provides definitive evidence for the compound's identity and elemental composition.

Table 4: Predicted HRMS Data for this compound

Molecular FormulaIon SpeciesCalculated Exact Mass
C₉H₁₂BNO₃[M+H]⁺194.0932
C₉H₁₂BNO₃[M+Na]⁺216.0751
C₉H₁₂BNO₃[M-H]⁻192.0783

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation pathways of a parent ion. For this compound, collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would be expected to yield a series of characteristic product ions. The fragmentation is primarily dictated by the lability of the boronic acid moiety and the amide linkage.

Key fragmentation pathways for this compound likely include:

Dehydration: The boronic acid group is prone to losing water molecules. A primary fragmentation step would be the loss of one or two water molecules from the [M+H]⁺ ion.

Amide Bond Cleavage: The ethylcarbamoyl side chain can fragment in several ways. Alpha-cleavage next to the carbonyl group could result in the loss of an ethyl radical (•C₂H₅) or cleavage of the C-N bond, leading to the formation of a stable benzoyl cation. rsc.org

Loss of the Ethylcarbamoyl Group: A significant fragmentation pathway would involve the cleavage of the bond between the benzene ring and the carbonyl carbon, leading to the loss of the entire ethylcarbamoyl group.

Ring Fragmentation: The resulting benzoyl or phenyl cations can undergo further fragmentation, characteristic of aromatic systems, such as the loss of carbon monoxide (CO). rsc.org

These fragmentation patterns are crucial for the unequivocal identification of the compound and its derivatives in complex matrices.

Table 1: Predicted MS/MS Fragmentation of Protonated this compound [C₉H₁₂BNO₃+H]⁺ (m/z 194.09)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
194.09 176.08 H₂O Ion resulting from loss of one water molecule
194.09 158.07 2H₂O Ion resulting from loss of two water molecules
194.09 148.06 C₂H₅NH₂ (Ethylamine) Benzoylboronic acid cation
194.09 121.06 B(OH)₃ + C₂H₅ Benzamide cation
148.06 130.05 H₂O Dehydrated benzoylboronic acid cation
121.06 105.03 NH₂ Benzoyl cation

Vibrational Spectroscopy

Vibrational spectroscopy provides insight into the functional groups and molecular structure of a compound by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is an essential tool for identifying the characteristic functional groups within this compound. The spectrum would be dominated by absorptions corresponding to the boronic acid, the secondary amide, and the aromatic ring.

Boronic Acid Group: This group is characterized by a broad O-H stretching band in the region of 3200-3400 cm⁻¹, indicative of hydrogen bonding. scirp.org A strong, asymmetric B-O stretching vibration is typically observed around 1340-1380 cm⁻¹. figshare.com In-plane B-O-H bending can be seen near 1190 cm⁻¹, while C-B stretching vibrations are also expected. scirp.orgresearchgate.net

Amide Group: The secondary amide linkage gives rise to several distinct peaks. The N-H stretching vibration appears as a sharp band around 3300-3500 cm⁻¹. The C=O stretch, known as the Amide I band, results in a very strong absorption typically found between 1630 and 1680 cm⁻¹. The N-H bending vibration, or Amide II band, is found around 1510-1570 cm⁻¹. researchgate.net

Aromatic and Alkyl Groups: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while alkyl C-H stretching from the ethyl group appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3500-3200 O-H Stretch (Broad) Boronic Acid (H-bonded)
3400-3300 N-H Stretch Secondary Amide
3100-3000 C-H Stretch Aromatic Ring
3000-2850 C-H Stretch Ethyl Group (Alkyl)
1680-1630 C=O Stretch (Amide I) Secondary Amide
1600-1450 C=C Stretch Aromatic Ring
1570-1510 N-H Bend (Amide II) Secondary Amide
1380-1340 B-O Asymmetric Stretch Boronic Acid

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FTIR, providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectra would be particularly useful for characterizing the vibrations of the aromatic ring and the boron-carbon bond.

Key expected Raman signals include:

A strong, sharp signal for the symmetric "ring breathing" mode of the substituted benzene ring, typically appearing around 1000 cm⁻¹.

Intense peaks corresponding to the aromatic C=C stretching vibrations between 1580 and 1620 cm⁻¹.

Symmetric B-O stretching vibrations, which are expected to be Raman active, appearing around 880 cm⁻¹. acs.org

The C=O stretch of the amide group is also observable in Raman spectra, though its intensity can be variable.

The combination of FTIR and Raman data provides a comprehensive vibrational profile of the molecule.

Table 3: Predicted Key Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
~3060 C-H Stretch Aromatic Ring
1620-1580 C=C Stretch Aromatic Ring
~1000 Ring Breathing Aromatic Ring

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Engineering

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound would be heavily influenced by hydrogen bonding, a key interaction in crystal engineering. scirp.org

The boronic acid and secondary amide functional groups are both excellent hydrogen bond donors and acceptors. The solid-state structure is likely to feature robust supramolecular synthons:

Boronic Acid Dimers: Arylboronic acids consistently form centrosymmetric dimers in the solid state through a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring. researchgate.netsciex.com These dimeric units often further assemble into extended ribbons or sheets via additional O-H···O interactions. researchgate.net

Amide Chains/Dimers: The secondary amide groups can form N-H···O=C hydrogen bonds, typically leading to the formation of one-dimensional chains or tapes.

Intramolecular Hydrogen Bonding: The ortho positioning of the ethylcarbamoyl and boronic acid groups allows for the potential formation of an intramolecular hydrogen bond between the amide N-H or C=O and one of the boronic acid hydroxyl groups. This could affect the conformation of the molecule and influence the intermolecular packing arrangement.

Table 4: Common Hydrogen Bonding Motifs in Arylboronic Acid and Benzamide Crystal Structures

Supramolecular Synthon Donor Acceptor Typical Interaction Distance (Å)
Boronic Acid Dimer O-H O (of B(OH)₂) O···O: 2.7 - 2.8
Amide Chain/Tape N-H O=C N···O: 2.8 - 3.1

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from related impurities or starting materials.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the separation, detection, and quantification of trace-level impurities. This method combines the high separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

Developing an LC-MS/MS method for boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) and their generally poor ionization efficiency. rsc.org However, robust methods have been established.

A typical method for the trace analysis of this compound would involve:

Chromatography: Reversed-phase chromatography using a C18 column is common. The mobile phase often consists of a gradient of acetonitrile (B52724) and water, frequently with additives like ammonium (B1175870) acetate (B1210297) or a basic modifier (e.g., ammonia) to improve peak shape and promote ionization in negative mode. rsc.orgscirp.org

Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for boronic acids, as they can be readily deprotonated. scirp.org

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM involves selecting the precursor ion (e.g., [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific, high-abundance product ion in the third quadrupole. This provides exceptional selectivity and sensitivity, enabling quantification at parts-per-million (ppm) or even lower levels. scirp.orgacs.org

This technique is crucial for quality control, ensuring the purity of the compound and quantifying any potentially genotoxic impurities, such as related boronic acid starting materials. scirp.orgresearchgate.netacs.org

Table 5: Exemplar LC-MS/MS Parameters for Trace Analysis of Arylboronic Acids

Parameter Typical Condition
LC System
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Ammonia or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
MS System
Ionization Source Electrospray Ionization (ESI), Negative Mode
MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M-H]⁻ m/z 192.08
Exemplar Product Ion Based on fragmentation data (e.g., loss of H₂O or CO₂)

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile compounds. However, this compound in its native state is a non-volatile compound due to its polarity and the presence of the boronic acid functional group, making it unsuitable for direct GC analysis. To overcome this limitation, derivatization is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative that can be readily analyzed by GC.

For arylboronic acids, a common derivatization strategy involves the formation of cyclic esters with diols. This process effectively masks the polar boronic acid moiety, significantly increasing the volatility of the compound. The resulting derivative can then be separated and detected using a gas chromatograph, often coupled with a mass spectrometer (GC-MS) for structural elucidation and sensitive detection.

A plausible derivatization reaction for this compound is its reaction with a diol, such as 1,2-propanediol or pinacol (B44631), to form a stable cyclic boronate ester. This reaction is typically carried out in an aprotic solvent prior to injection into the GC system. The resulting derivative, 2-(2-(ethylcarbamoyl)phenyl)-4-methyl-1,3,2-dioxaborolane, is significantly more volatile and amenable to GC analysis.

The GC analysis of this volatile derivative would involve its injection into a heated port where it is vaporized and swept onto a chromatographic column by an inert carrier gas, such as helium or nitrogen. The separation of the derivative from other components in the sample mixture is achieved based on its differential partitioning between the stationary phase coated on the column and the mobile gas phase. The temperature of the column is often programmed to increase over time to facilitate the elution of compounds with different boiling points.

Following separation, the eluted derivative is detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer. GC-MS is particularly advantageous as it provides not only quantitative information based on the peak area but also qualitative information through the mass spectrum of the derivative, which can confirm its identity.

Hypothetical Research Findings and Data

In a hypothetical study, the derivatization of this compound with 1,2-propanediol could be optimized and the resulting derivative analyzed by GC-MS. The following table represents plausible data that could be obtained from such an analysis.

ParameterValue
Derivative2-(2-(ethylcarbamoyl)phenyl)-4-methyl-1,3,2-dioxaborolane
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Oven Temperature ProgramInitial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
DetectorMass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range Scannedm/z 50-400
Retention Time of Derivative12.5 minutes
Key Mass Spectral Fragments (m/z)[M]+•, [M-CH3]+, [M-C2H5]+, [M-C3H6O2]+

The retention time of the derivative is a key parameter for its identification under specific chromatographic conditions. The mass spectral data would provide confirmation of the structure of the eluted compound. The molecular ion peak ([M]+•) would correspond to the molecular weight of the derivative, and the fragmentation pattern would be characteristic of the 2-(ethylcarbamoyl)phenyl and dioxaborolane moieties.

This GC-based method, following appropriate derivatization, would allow for the sensitive and selective quantification of this compound in various matrices, which is crucial for its characterization and quality control in research and industrial applications.

Future Directions and Emerging Research Frontiers for 2 Ethylcarbamoyl Benzeneboronic Acid

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The future synthesis of 2-(Ethylcarbamoyl)benzeneboronic acid and its derivatives is poised to move beyond traditional multi-step methods towards more atom-economical and environmentally benign strategies. Research will likely focus on late-stage functionalization techniques that offer improved efficiency and sustainability.

Key emerging methodologies include:

Directed C–H Borylation: Iridium-catalyzed C–H borylation reactions represent a powerful tool for the direct installation of a boronic ester group onto an aromatic ring. nih.govrsc.orgorganic-chemistry.org Future research could optimize conditions where the ethylcarbamoyl group acts as a directing group, guiding the borylation to the ortho position with high selectivity on a pre-existing amide scaffold. This would significantly shorten the synthetic route and reduce waste compared to classical methods. msu.eduacs.org

Decarboxylative and Decarbonylative Borylation: Recent advances have shown that carboxylic acids and amides can be converted directly into boronic esters. nih.govillinois.edu Nickel- or palladium-catalyzed decarbonylative borylation of aromatic amides offers a novel pathway to synthesize arylboronates by cleaving the robust amide C-N bond. nih.gov Similarly, decarboxylative borylation can transform readily available carboxylic acids into valuable organoboron compounds. nih.govacs.orgcapes.gov.br Applying these methods could provide new, efficient routes to the target compound from different precursors.

Table 1: Comparison of Modern Synthetic Strategies for Arylboronic Acids

MethodologyCatalyst System (Typical)PrecursorKey Advantages
Directed C–H Borylation Iridium (e.g., [Ir(OMe)(cod)]₂)Arene with Directing GroupHigh atom economy, late-stage functionalization
Decarbonylative Borylation Palladium or NickelAromatic AmideUtilizes amides as stable, common precursors
Decarboxylative Borylation Nickel or Photoredox CatalysisAromatic Carboxylic AcidAccess from abundant carboxylic acid feedstocks

Design of Advanced Catalytic Systems Incorporating the Compound

The unique ortho-positioning of the amide and boronic acid groups makes this compound a compelling candidate for organocatalysis. Future research will likely exploit the potential for intramolecular cooperation between these two functional groups.

Bifunctional Catalysis: The ethylcarbamoyl group can act as an internal Brønsted base or a hydrogen-bond donor, while the boronic acid functions as a Lewis acid. This arrangement could be harnessed to catalyze reactions such as dehydrative condensations for amide and ester synthesis. nih.govnih.govbath.ac.ukrsc.org The proximity of the amide could stabilize transition states or activate substrates, potentially leading to catalysts with unique reactivity and selectivity compared to simple arylboronic acids. acs.orgrsc.orgacs.org

Mechanism-Driven Catalyst Design: Detailed mechanistic studies will be crucial to understand the cooperative effects. It is proposed that ortho-substituents can accelerate catalysis by influencing the formation and reactivity of key intermediates, such as acyloxyboron species or intermediates containing B-O-B bonds. rsc.orgrsc.orgrsc.org By systematically modifying the amide group (e.g., changing the N-alkyl substituent), researchers could fine-tune the catalyst's steric and electronic properties to optimize performance for specific transformations.

Development of Next-Generation Chemical Sensors with Improved Selectivity and Sensitivity

Phenylboronic acids are renowned for their ability to reversibly bind with 1,2- and 1,3-diols, a property extensively used in saccharide sensing. magtech.com.cnnih.gov The future for this compound in this field lies in creating highly specialized sensors with enhanced performance characteristics.

Tuning Binding Affinity and Selectivity: The ortho-ethylcarbamoyl group is expected to influence the Lewis acidity of the boron center, thereby altering the pKa of the boronic acid and its affinity for diols at physiological pH. nih.gov Future work could involve synthesizing a series of derivatives where the amide N-substituent is varied to systematically tune these properties. This could lead to sensors with high selectivity for specific biologically important saccharides, such as glucose or fructose. mdpi.comresearchgate.net

Novel Sensing Mechanisms: The amide group can participate directly in the signaling process. For instance, it could be integrated into a fluorophore system where saccharide binding induces a change in fluorescence through mechanisms like Photoinduced Electron Transfer (PET). The hydrogen-bonding capability of the amide could create a specific binding pocket that enhances recognition and modulates the photophysical response, leading to sensors with higher sensitivity. mdpi.com

Table 2: Potential Influence of the Ethylcarbamoyl Group on Sensing Properties

PropertyPotential Effect of Ortho-Amide GroupResearch Goal
pKa Intramolecular hydrogen bonding may lower the pKa.Optimize sensor performance at physiological pH (7.4).
Selectivity Steric hindrance and secondary hydrogen bonding interactions.Develop sensors highly selective for specific monosaccharides.
Sensitivity Participation in fluorophore quenching/emission mechanisms.Achieve lower limits of detection for target analytes.

Integration into Novel Materials for Energy Storage or Environmental Remediation

The incorporation of this compound as a functional monomer into polymers and framework materials is a promising frontier. The dual functionality of the molecule can impart unique properties to these materials.

Stimuli-Responsive Polymers and Hydrogels: Boronic acids can form dynamic covalent bonds with diols, leading to the creation of self-healing and stimuli-responsive materials. acs.orgnih.govsemanticscholar.orgresearchgate.net Polymers functionalized with this compound could be cross-linked with polyols. The amide groups could provide additional, non-covalent hydrogen bonding interactions, strengthening the material while retaining its dynamic nature. Such materials could find applications in drug delivery or soft robotics.

Functional Frameworks for Remediation: Covalent Organic Frameworks (COFs) and other porous materials can be constructed using boronic acid-based building blocks. rsc.org Integrating this compound into COFs could create materials with tailored pores for the selective capture of pollutants. For example, boronate affinity materials have been developed for endotoxin (B1171834) removal. nih.gov The amide functionality could enhance the selective binding of specific environmental contaminants through hydrogen bonding, leading to more effective water purification systems. mdpi.comresearchgate.netresearchgate.net

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The versatility of the boronic acid group, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling, makes this compound an excellent scaffold for combinatorial chemistry and high-throughput screening (HTS). nih.gov

This approach enables the rapid generation of large libraries of compounds for discovering new molecules with desirable properties. A core scaffold, such as 2-(aryl)-N-ethylbenzamide (formed via Suzuki coupling), could be systematically decorated by varying the aryl group. Furthermore, the amide portion of the molecule could be diversified. These libraries can then be screened for a multitude of applications:

Drug Discovery: Screening compound libraries against biological targets like enzymes or receptors could identify new therapeutic agents. Boronic acids themselves are known to be active functional groups in several approved drugs. nih.gov

Materials Science: HTS methods can be employed to rapidly evaluate the properties of new polymers or materials derived from the compound library, accelerating the discovery of materials with optimal performance for specific applications.

Advanced Computational Chemistry for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for accelerating research on this compound. researchgate.net It provides insights that are often difficult to obtain through experiments alone, enabling rational design and prediction.

Mechanistic Elucidation: DFT calculations can be used to model reaction pathways in catalysis, clarifying the role of the ortho-amide group in stabilizing transition states or intermediates. rsc.orgrsc.orgrsc.orgresearchgate.net This understanding is critical for designing more efficient catalysts.

Property Prediction: Computational methods can accurately predict key molecular properties. For sensor design, the pKa of new derivatives and their binding energies with various saccharides can be calculated to pre-screen candidates before synthesis. mdpi.com For materials science, modeling can predict the structural and electronic properties of polymers or COFs incorporating the molecule. nih.gov

Conformational Analysis: Understanding the preferred 3D arrangement of the boronic acid and amide groups is crucial, as conformation dictates intermolecular interactions and reactivity. Computational scans can identify the most stable conformers and the energy barriers between them, providing a foundational understanding of the molecule's behavior. mdpi.comrsc.org

Q & A

Q. What are the key challenges in synthesizing 2-(Ethylcarbamoyl)benzeneboronic acid, and how can they be methodologically addressed?

Synthesis of arylboronic acids often faces issues such as low selectivity, multi-step pathways, and purification difficulties due to silica gel binding or boroxine formation at elevated temperatures . For this compound, optimizing reaction conditions (e.g., temperature control, solvent choice) and employing protecting groups for the ethylcarbamoyl moiety can mitigate side reactions. Column chromatography with non-silica-based stationary phases or recrystallization may improve purity.

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

X-ray crystallography is definitive for structural confirmation, while Hirshfeld surface analysis can elucidate supramolecular interactions (e.g., hydrogen bonding) that influence crystallization . Complementary methods include:

  • NMR spectroscopy : To verify boronic acid proton signals (δ ~7-9 ppm) and ethylcarbamoyl group integration.
  • High-performance liquid chromatography (HPLC) : For purity assessment, using boronate-specific columns to avoid retention issues .
  • Mass spectrometry (MS) : To confirm molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions, and what experimental parameters influence yield?

The compound’s boronic acid group enables Suzuki-Miyaura couplings with aryl halides to form biaryls or heterocycles . Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with bases like Na₂CO₃.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility.
  • Temperature : 80–100°C for efficient transmetallation.
  • Protecting groups : The ethylcarbamoyl moiety may require protection (e.g., Boc) to prevent side reactions during coupling .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from tautomerism (boronic acid ↔ boroxine) or solvent interactions. Methodological solutions include:

  • Deuterated solvent screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.
  • Dynamic light scattering (DLS) : Detect boroxine aggregates in solution.
  • DFT calculations : Model tautomeric equilibria to predict spectral patterns .

Q. How can this compound act as a molecular receptor, and what experimental designs validate its selectivity?

The boronic acid group binds diols (e.g., saccharides) via reversible ester formation, while the ethylcarbamoyl group may enhance affinity through hydrophobic interactions . To assess selectivity:

  • Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) for target vs. competing analytes.
  • Fluorescence quenching assays : Use labeled derivatives (e.g., dansyl tags) to monitor binding in physiological pH conditions .
  • Competition experiments : Test interference from common biological nucleophiles (e.g., glutathione).

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in boronic acid-based sensing studies?

Nonlinear regression (e.g., Hill equation) models dose-response curves to calculate EC₅₀ values. For low signal-to-noise ratios:

  • Bootstrap resampling : Estimate confidence intervals for EC₅₀.
  • ANOVA with post-hoc tests : Compare efficacy across multiple derivatives.
  • Principal component analysis (PCA) : Identify structural features (e.g., substituent electronegativity) correlating with binding affinity .

Q. How can researchers address low reproducibility in synthetic yields of this compound?

Reproducibility issues may stem from moisture sensitivity or catalyst deactivation. Mitigation strategies include:

  • Strict anhydrous conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Catalyst screening : Test air-stable palladium precursors (e.g., Pd(OAc)₂).
  • Design of experiments (DoE) : Optimize variables (e.g., stoichiometry, solvent ratio) via factorial design .

Structural & Mechanistic Studies

Q. What computational methods aid in predicting the reactivity of this compound in catalytic cycles?

Density functional theory (DFT) calculations can model transition states for cross-coupling or binding events. Key parameters:

  • Boron electronic environment : Natural bond orbital (NBO) analysis to assess Lewis acidity.
  • Solvent effects : Conductor-like screening model (COSMO) for solvation energy contributions.
  • Mechanistic pathways : Compare energy barriers for transmetallation vs. oxidative addition steps .

Q. How does the ethylcarbamoyl substituent influence the supramolecular assembly of this compound?

The substituent can direct crystal packing via hydrogen bonding (N-H···O) or π-π stacking. Experimental validation:

  • Single-crystal XRD : Resolve intermolecular interactions in the solid state.
  • Thermogravimetric analysis (TGA) : Assess thermal stability linked to packing efficiency.
  • Powder XRD : Compare simulated (Mercury software) and experimental patterns to detect polymorphs .

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